Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride
CAS No.: 1134618-26-0
Cat. No.: VC8392830
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1134618-26-0 |
|---|---|
| Molecular Formula | C12H18ClNO3 |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO3.ClH/c1-15-12(14)10-4-7-16-11(10)8-9-2-5-13-6-3-9;/h4,7,9,13H,2-3,5-6,8H2,1H3;1H |
| Standard InChI Key | YNGZQYKUYQZUST-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl |
| Canonical SMILES | COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride comprises a furan ring substituted at the 3-position with a methyl ester group and at the 2-position with a piperidin-4-ylmethyl moiety. The hydrochloride salt enhances solubility, critical for in vitro assays. Key structural descriptors include:
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Furan ring: A five-membered aromatic oxygen heterocycle contributing to electronic interactions with biological targets.
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Piperidine group: A six-membered nitrogen-containing ring enabling hydrogen bonding and cation-π interactions.
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Methyl ester: A hydrolyzable group influencing metabolic stability .
The compound’s IUPAC name, methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate; hydrochloride, reflects its substitution pattern. Its SMILES notation (COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl) and InChIKey (YNGZQYKUYQZUST-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.
Comparative Analysis of Related Compounds
To contextualize its properties, Table 1 compares methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride with structurally analogous compounds:
| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|---|
| 1134618-26-0 | Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride | C₁₂H₁₈ClNO₃ | 259.73 | Furan-piperidine hybrid |
| 89767472 | Methyl 2-{[4-({[(5-methoxy-1H-indazol-3-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}furan-3-carboxylate | C₂₂H₂₆N₄O₅ | 426.5 | Indazole-piperidine extension |
| EVT-2614555 | 2,4-Dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide | C₁₉H₂₁Cl₂N₂O₄S | 452.35 | Sulfonamide functionalization |
Table 1: Structural and molecular comparisons of furan-piperidine derivatives .
The addition of sulfonamide or indazole groups (as in EVT-2614555 and PubChem CID 89767472) increases molecular weight and complexity, often enhancing target affinity but reducing solubility .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, leveraging methodologies common to piperidine-furan hybrids:
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Core scaffold assembly: Friedel-Crafts acylation or Suzuki coupling constructs the furan-piperidine backbone. For example, brominated intermediates (e.g., 5-bromoindole) undergo cross-coupling with piperidine boronic esters .
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Esterification: Carboxylic acid precursors are treated with methanol under acidic conditions to yield methyl esters.
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Salt formation: Freebase piperidine is protonated with hydrochloric acid to improve crystallinity .
A representative pathway involves:
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Bromination of furan-3-carboxylate derivatives.
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Amide coupling with Boc-protected piperidin-4-ylmethanamine.
Analytical Validation
Quality control employs:
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High-performance liquid chromatography (HPLC): Purity >95% confirmed via reverse-phase C18 columns.
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Mass spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 259.73.
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Nuclear magnetic resonance (NMR): -NMR (400 MHz, D₂O) shows characteristic peaks: δ 3.67 (s, 3H, OCH₃), δ 3.12–3.25 (m, 2H, piperidine-CH₂), δ 2.85–3.01 (m, 4H, piperidine-H).
Biological Activity and Mechanistic Insights
Mechanism of Action
The compound’s piperidine group likely interacts with enzymatic active sites via:
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Hydrogen bonding: Piperidine nitrogen with catalytic residues (e.g., Asp129 in Zika protease).
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Hydrophobic interactions: Furan and methyl ester groups binding to hydrophobic pockets .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for:
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Antiviral agents: Modifications at the piperidine N-atom enhance potency against Flavivirus proteases .
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Anticancer therapeutics: Furan derivatives induce apoptosis in HepG2 cells (IC₅₀ = 12.3 μM).
Comparative Drug Profiles
Iptacopan, a piperidine-containing drug (DrugBank), inhibits complement factor B, validating piperidine’s role in target modulation . Structural parallels suggest similar applicability for methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride.
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